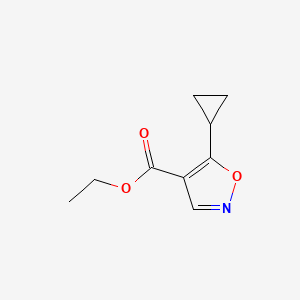

Ethyl 5-cyclopropylisoxazole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-12-9(11)7-5-10-13-8(7)6-3-4-6/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNGQYPDYHCTKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Organic Chemistry of Ethyl 5 Cyclopropylisoxazole 4 Carboxylate Transformations

Reactivity at the Ester Moiety

The ester group in Ethyl 5-cyclopropylisoxazole-4-carboxylate is a primary site for nucleophilic acyl substitution reactions. The reactivity of the carbonyl carbon is central to hydrolysis, transesterification, and the formation of amides and hydrazides.

Hydrolysis Mechanisms: Acid-Catalyzed vs. Base-Catalyzed Pathways

Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base, each proceeding through a distinct mechanistic pathway.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of this compound to 5-cyclopropylisoxazole-4-carboxylic acid and ethanol (B145695) is a reversible equilibrium process. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of ethanol regenerate the acid catalyst and yield the carboxylic acid product. To drive the equilibrium towards the products, a large excess of water is typically used.

The general steps are:

Protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺).

Nucleophilic attack by water on the carbonyl carbon.

Deprotonation of the attacking water molecule and protonation of the ethoxy group to make it a better leaving group (ethanol).

Elimination of ethanol from the tetrahedral intermediate.

Deprotonation of the carbonyl oxygen to yield the final carboxylic acid and regenerate the acid catalyst.

Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that goes to completion. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate from which the ethoxide ion (⁻OEt) is expelled. The ethoxide ion is a strong base and subsequently deprotonates the newly formed carboxylic acid in a rapid, irreversible acid-base reaction. This final step forms a carboxylate salt and ethanol, driving the reaction to completion. An acidic workup is required to protonate the carboxylate salt and isolate the final carboxylic acid.

The general steps are:

Nucleophilic attack by a hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the ethoxide leaving group.

Irreversible deprotonation of the carboxylic acid by the ethoxide ion to form a carboxylate salt and ethanol.

Table 1: Comparison of Acid- and Base-Catalyzed Hydrolysis

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed (Saponification) |

| Catalyst/Reagent | Acid (e.g., H₂SO₄, HCl) is catalytic. | Base (e.g., NaOH, KOH) is a reagent (consumed). |

| Mechanism | Reversible equilibrium. | Irreversible; proceeds to completion. |

| Key Intermediate | Protonated tetrahedral intermediate. | Tetrahedral alkoxide intermediate. |

| Final Product | Carboxylic acid and alcohol. | Carboxylate salt and alcohol (requires acid workup for carboxylic acid). |

| Driving Force | Use of excess water shifts equilibrium. | Irreversible deprotonation of the carboxylic acid. |

Transesterification Reactions and Equilibrium Dynamics

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org For this compound, this means reacting it with a different alcohol (R'-OH) to form a new ester (5-cyclopropylisoxazole-4-carboxylate of R') and ethanol. Like hydrolysis, this reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com

The reaction is an equilibrium process. masterorganicchemistry.comlibretexts.org To favor the formation of the desired product, the equilibrium must be shifted. This is typically achieved by using a large excess of the reactant alcohol (R'-OH), which often serves as the solvent for the reaction. masterorganicchemistry.comyoutube.com Alternatively, if the product alcohol (ethanol in this case) has a lower boiling point than the other components, it can be removed by distillation to drive the reaction forward, in accordance with Le Châtelier's principle. wikipedia.org

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis. The carbonyl oxygen is protonated, followed by nucleophilic attack from the new alcohol (R'-OH). After a series of proton transfers, the original ethoxy group is protonated, converting it into a good leaving group (ethanol), which is then eliminated to form the new ester. masterorganicchemistry.comyoutube.com

Base-Catalyzed Transesterification: A strong base, typically the alkoxide corresponding to the new alcohol (R'-O⁻), acts as the nucleophile. It attacks the carbonyl carbon to form a tetrahedral intermediate. The original ethoxide group is then eliminated, yielding the new ester and regenerating the alkoxide catalyst in a reversible fashion. masterorganicchemistry.com

Nucleophilic Acyl Substitution: Formation of Amides and Hydrazides

The ester can be converted into amides or hydrazides through nucleophilic acyl substitution with amines or hydrazine (B178648), respectively. These reactions generally require more forcing conditions than hydrolysis, as amines and hydrazines are less reactive nucleophiles than hydroxide ions.

Amide Formation (Ammonolysis/Aminolysis): The reaction of this compound with ammonia, a primary amine (RNH₂), or a secondary amine (R₂NH) yields the corresponding primary, secondary, or tertiary amide. The reaction typically involves heating the ester with the amine. The mechanism proceeds via nucleophilic attack of the amine's lone pair on the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the ethoxide ion, which then deprotonates the positively charged nitrogen, yields the amide and ethanol. The reaction can also be facilitated by first converting the ester to the more reactive acyl chloride or by using coupling agents. nih.gov

Hydrazide Formation (Hydrazinolysis): Similarly, reacting the ester with hydrazine (H₂NNH₂) or a substituted hydrazine results in the formation of a hydrazide. The mechanism is analogous to aminolysis, with hydrazine acting as the nucleophile. The resulting 5-cyclopropylisoxazole-4-carbohydrazide is a useful intermediate for the synthesis of other heterocyclic compounds.

Reactivity of the Isoxazole (B147169) Ring System

The isoxazole ring, while aromatic, contains a weak N-O bond that is susceptible to cleavage under reductive conditions. This reactivity provides a pathway to transform the heterocyclic core into different structures.

Ring-Opening Reactions and Mechanistic Pathways

The most significant reaction of the isoxazole ring in this context is its reductive opening. This transformation is a key step in utilizing isoxazoles as synthetic intermediates.

Reductive ring opening of the isoxazole nucleus involves the cleavage of the labile N-O bond. rsc.org This is commonly achieved through catalytic hydrogenation. wikipedia.org

Mechanism of Reductive Ring Opening: The reaction is typically carried out using hydrogen gas (H₂) and a metal catalyst such as Raney Nickel, platinum, or palladium. wikipedia.org The process involves a two-electron reductive cleavage of the N-O bond. This initially forms an imine intermediate which, depending on the reaction conditions and workup, can be hydrolyzed to a β-amino enone. rsc.org Other reducing agents, such as hexacarbonylmolybdenum [Mo(CO)₆] in the presence of water, can also effect this transformation, proceeding through a proposed (β-oxo vinyl)nitrene intermediate. rsc.org

Table 2: Conditions for Reductive Ring Opening of Isoxazoles

| Reducing System | Conditions | Intermediate | Product |

| **Catalytic Hydrogenation (e.g., Raney Ni, H₂) ** | Hydrogen gas, metal catalyst | Imine | β-Amino enone |

| Hexacarbonylmolybdenum (Mo(CO)₆) | Heat, in presence of water | (β-oxo vinyl)nitrene complex | β-Amino enone |

| Pentacarbonyliron (Fe(CO)₅) | Photoirradiation, in presence of water | (β-oxo vinyl)nitrene complex | β-Amino enone |

Subsequent Transformations: The β-amino enone product resulting from the reductive ring opening is a versatile synthetic intermediate. Its bifunctional nature allows for a variety of subsequent cyclization reactions to form new heterocyclic systems. acgpubs.org

Synthesis of Pyridinones: The β-amino enone can be cyclized to form pyridinone derivatives. For example, reaction with malononitrile (B47326) can lead to the formation of 2(1H)-pyridinones through a sequence of conjugate addition, elimination, and rearrangement. figshare.com

Synthesis of Pyrimidines: Condensation of the β-amino enone intermediate with reagents like urea (B33335) or amidines can lead to the formation of the pyrimidine (B1678525) ring. organic-chemistry.org This provides a synthetic route from isoxazoles to substituted pyrimidines, which are important scaffolds in medicinal chemistry. mdpi.comgrowingscience.com

These subsequent transformations highlight the synthetic utility of the isoxazole ring as a masked β-amino enone, enabling the construction of more complex heterocyclic structures.

Other Cleavage Mechanisms Induced by Reagents

The stability of the isoxazole ring in this compound can be compromised by various reagents, leading to ring cleavage through mechanisms other than catalytic hydrogenation. These transformations are pivotal for converting the isoxazole scaffold into other valuable chemical structures.

Reductive Cleavage: The N-O bond is the most labile linkage in the isoxazole ring and is susceptible to reductive cleavage. Reagents such as low-valent titanium, prepared from Ti(OiPr)₄ and EtMgBr, can reductively cleave 3,5-disubstituted isoxazoles to yield β-enaminoketones. researchgate.net Similarly, molybdenum hexacarbonyl, Mo(CO)₆, in the presence of water, effectively reduces the N–O bond to produce β-aminoenones in good yields. researchgate.netnih.gov A copper/diamine catalytic system has also been identified for the reductive ring-cleavage of isoxazoles, which is noted for its regioselectivity and tolerance of various functional groups. acs.org These methods are generally chemoselective, leaving other reducible functional groups intact. researchgate.netacs.org

Base-Catalyzed Ring Opening: The isoxazole ring, particularly when substituted with electron-withdrawing groups like the 4-carboxylate, is susceptible to base-catalyzed degradation. acs.orgacs.org The mechanism typically involves the deprotonation of the C-3 proton by a base (e.g., formate, acetate, or hydroxide), initiating the cleavage of the weak N-O bond. acs.org This process is often the rate-determining step and leads to the formation of a transient intermediate that rearranges to a more stable product, such as a cyano-substituted β-ketoester. acs.org The reaction rate can be significantly influenced by the solvent, with faster rates observed in less polar solvents like acetonitrile (B52724) compared to water. acs.org

Electrophile-Induced Cleavage: Certain electrophilic reagents can induce ring-opening. For instance, treatment of isoxazoles with an electrophilic fluorinating agent like Selectfluor® leads to a novel ring-opening fluorination. researchgate.net The proposed mechanism involves an initial electrophilic fluorination of the isoxazole ring, followed by deprotonation and subsequent N–O bond cleavage. This results in the formation of tertiary fluorinated carbonyl compounds, demonstrating a unique transformation pathway where an initial electrophilic attack facilitates ring scission. researchgate.net

| Reagent Class | Specific Reagent(s) | Mechanism Type | Typical Product(s) | Reference(s) |

|---|---|---|---|---|

| Reducing Agents | Ti(OiPr)₄/EtMgBr, Mo(CO)₆/H₂O, Cu/Diamine | Reductive N-O Bond Cleavage | β-Enaminoketones, β-Aminoenones | researchgate.netnih.govacs.org |

| Bases | Formate, Acetate, Hydroxide | Base-Catalyzed Elimination | Cyano-substituted β-ketoesters | acs.orgacs.org |

| Electrophiles | Selectfluor® | Electrophilic Attack followed by Cleavage | α-Fluorocyanoketones | researchgate.net |

Electrophilic Aromatic Substitution on the Isoxazole Nucleus

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds, though less common for electron-deficient heterocycles like isoxazole. masterorganicchemistry.combyjus.com The isoxazole ring is generally considered deactivated towards electrophilic attack due to the electronegativity of the nitrogen and oxygen atoms. However, substitution is known to occur, preferentially at the C-4 position. reddit.com

The mechanism proceeds in two steps: the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate, often called a Wheland intermediate or sigma complex. masterorganicchemistry.com This step is typically the slow, rate-determining step as it disrupts the ring's aromaticity. masterorganicchemistry.com In the second, faster step, a proton is removed from the C-4 position, restoring aromaticity and yielding the substituted product. masterorganicchemistry.combyjus.com

The regioselectivity for C-4 substitution can be explained by examining the stability of the possible carbocation intermediates. Attack at C-4 allows the positive charge to be delocalized across the ring without placing it on the electronegative oxygen atom, which would be highly destabilizing. In contrast, attack at C-3 or C-5 would lead to resonance structures where the positive charge resides adjacent to the oxygen, a less favorable arrangement. For this compound, the C-4 position is already substituted, meaning that any further EAS reactions would be unlikely and would require forcing conditions, likely leading to decomposition or rearrangement rather than substitution.

Nucleophilic Attack on the Isoxazole Ring: Regioselectivity and Products

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the isoxazole ring makes it a target for nucleophiles. Nucleophilic attack can lead to either substitution or, more commonly, ring-opening reactions. acs.orgevitachem.com The regioselectivity of the initial attack is governed by the substitution pattern on the ring.

For this compound, the C-5 and C-3 positions are the most likely sites for nucleophilic attack. The electron-withdrawing ester group at C-4 significantly influences the electronic distribution, making the adjacent C-3 and C-5 positions more electrophilic.

Attack at C-5: A nucleophile (Nu⁻) can attack the C-5 position, which is activated by the adjacent ester group and bears the cyclopropyl (B3062369) substituent. This can lead to the cleavage of the O-C5 bond. Attack at C-3: Alternatively, attack can occur at the C-3 position. Base-catalyzed ring-opening mechanisms often proceed via deprotonation at C-3, which is structurally analogous to a nucleophilic attack on the ring system that initiates N-O bond scission. acs.org

The ultimate products of nucleophilic attack are often derived from ring-cleavage. For example, hydrolysis of the ester under basic conditions could potentially be followed by decarboxylation and subsequent ring-opening. evitachem.comnih.gov The specific outcome depends on the nature of the nucleophile, the solvent, and the reaction temperature.

Reactivity of the Cyclopropyl Moiety

Influence of Cyclopropyl Ring Strain on Overall Reactivity

The cyclopropane (B1198618) ring possesses a high degree of angle and torsional strain, with a total ring strain energy of approximately 115 kJ/mol. rsc.org This strain has profound consequences for its chemical bonding and reactivity. The C-C bonds within the ring have significant p-character, causing the cyclopropyl group to exhibit electronic properties similar to those of a double bond. wiley.comstackexchange.comqmul.ac.uk

This "π-character" allows the cyclopropyl group to act as a good π-electron donor, capable of conjugating with adjacent π-systems like the isoxazole ring. stackexchange.com This conjugation can influence the electron density of the heterocyclic nucleus, potentially modulating its reactivity towards electrophiles and nucleophiles. The strain energy also provides a thermodynamic driving force for reactions that involve the opening of the three-membered ring, as this relieves the strain. nih.govacs.org

Reactions Involving the Cyclopropyl Group: Oxidations and Ring-Opening Pathways

The high ring strain makes the cyclopropyl group susceptible to ring-opening reactions under various conditions, particularly those involving radical, cationic, or anionic intermediates. rsc.orgbeilstein-journals.orgacs.org

Oxidative Ring-Opening: The cyclopropyl moiety can undergo oxidation, often leading to ring cleavage. hyphadiscovery.com In metabolic studies of compounds containing cyclopropyl groups, NADPH-dependent oxidation has been observed to form hydroxylated metabolites and reactive intermediates resulting from radical formation and ring opening. hyphadiscovery.com Chemical oxidation can also be achieved; for example, oxidative radical ring-opening/cyclization cascades of cyclopropane derivatives have been developed to synthesize more complex molecules. beilstein-journals.orgnih.gov These reactions typically proceed via the formation of a cyclopropyl-substituted carbon radical, which rapidly rearranges to a more stable, ring-opened radical intermediate. beilstein-journals.org

Acid-Catalyzed Ring-Opening: In the presence of strong acids, the cyclopropyl group can be protonated, leading to a cyclopropyl cation. This cation is unstable and readily undergoes ring-opening to form a more stable allyl cation. wiley.com This reactivity is a hallmark of cyclopropane chemistry.

Tandem Heck-Ring-Opening: In more complex transformations, the cyclopropyl group can participate in cascade reactions. For instance, tandem Heck-addition/ring-opening reactions of alkenyl cyclopropyl derivatives have been studied, where a palladium-catalyzed addition is followed by a selective C-C bond cleavage of the cyclopropane ring. acs.org

| Reaction Type | Initiating Species/Condition | Key Intermediate | General Outcome | Reference(s) |

|---|---|---|---|---|

| Oxidative Radical Cleavage | Photoredox Catalysis, Metabolic Enzymes (CYPs) | Cyclopropyl-substituted radical | Ring-opened alkyl radical, leading to further cyclization or functionalization | beilstein-journals.orghyphadiscovery.comnih.gov |

| Acid-Catalyzed Cleavage | Strong Acid (H⁺) | Cyclopropyl cation | Rearrangement to an allyl cation | wiley.com |

| Transition Metal-Catalyzed | Pd-catalysis (e.g., Heck reaction) | Organopalladium intermediate | Tandem addition and selective C-C bond cleavage | acs.org |

Mechanistic Insights into the Formation of the Isoxazole Core

The synthesis of the 3,4,5-trisubstituted isoxazole core of this compound typically relies on well-established cycloaddition or condensation methodologies. nih.govnanobioletters.com A highly plausible and convergent route involves the reaction of a β-ketoester with hydroxylamine (B1172632). beilstein-journals.org

The mechanism for the formation of the isoxazole ring from a β-ketoester, such as ethyl 2-(cyclopropanecarbonyl)-2-oxoacetate, and hydroxylamine hydrochloride proceeds through several key steps:

Condensation: The reaction initiates with the nucleophilic attack of hydroxylamine on one of the carbonyl groups of the β-dicarbonyl compound. Given the two distinct carbonyls (ketone and ester), the more electrophilic ketone carbonyl is the preferred site of initial attack. This is followed by dehydration to form an oxime intermediate.

Cyclization: The oxime intermediate then undergoes an intramolecular cyclization. The hydroxyl group of the oxime attacks the remaining carbonyl group (the ester). This step forms the five-membered ring.

Dehydration: The resulting cyclic hemiaminal intermediate is unstable and readily eliminates a molecule of water to form the aromatic isoxazole ring.

An alternative powerful method for isoxazole synthesis is the [3+2] cycloaddition (Huisgen cycloaddition) between a nitrile oxide and an alkyne. organic-chemistry.orgrsc.org To form this compound via this route, the required precursors would be cyclopropylacetonitrile (B1348260) oxide and ethyl propiolate. The nitrile oxide, typically generated in situ from an oxime chloride, reacts with the alkyne in a concerted pericyclic reaction to yield the isoxazole ring with high regioselectivity. organic-chemistry.orgrsc.org The regiochemical outcome is dictated by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.

Derivatization and Functionalization Strategies for Ethyl 5 Cyclopropylisoxazole 4 Carboxylate

Modification of the Carboxylate Group

The ethyl carboxylate group at the 4-position of the isoxazole (B147169) ring is a primary site for derivatization, allowing for the introduction of a wide range of functional groups and the synthesis of diverse analogs.

The hydrolysis of the ethyl ester to its corresponding carboxylic acid, 5-cyclopropylisoxazole-4-carboxylic acid, is a fundamental transformation that paves the way for further derivatization. This reaction can be effectively carried out under either acidic or basic conditions.

Basic hydrolysis, often referred to as saponification, is a common and efficient method. chemguide.co.uk It typically involves heating the ethyl ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This one-way reaction is generally preferred due to its irreversibility and the ease of separating the resulting carboxylate salt from the alcohol byproduct. chemguide.co.uk The free carboxylic acid is then obtained by acidifying the reaction mixture with a strong acid.

Acid-catalyzed hydrolysis is an alternative method that involves heating the ester with water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.ukwjec.co.uk This reaction is reversible, and to drive the equilibrium towards the formation of the carboxylic acid, an excess of water is typically used. chemguide.co.uk

Table 1: General Conditions for the Hydrolysis of Ethyl 5-cyclopropylisoxazole-4-carboxylate

| Condition | Reagents | Typical Reaction Parameters | Product |

| Basic Hydrolysis | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) in an aqueous or alcoholic solution | Reflux temperature | Sodium or Potassium 5-cyclopropylisoxazole-4-carboxylate |

| Acidic Work-up | Strong acid (e.g., HCl, H₂SO₄) | Room temperature | 5-cyclopropylisoxazole-4-carboxylic acid |

| Acidic Hydrolysis | Dilute strong acid (e.g., H₂SO₄, HCl) | Reflux temperature | 5-cyclopropylisoxazole-4-carboxylic acid |

This table presents generalized conditions and may require optimization for specific applications.

The parent carboxylic acid, 5-cyclopropylisoxazole-4-carboxylic acid, is a key intermediate for the synthesis of a variety of carboxylic acid derivatives, most notably amides and hydrazides. These functional groups can significantly alter the physicochemical and biological properties of the parent molecule.

The synthesis of amides from 5-cyclopropylisoxazole-4-carboxylic acid typically involves a two-step process. First, the carboxylic acid is activated to a more reactive species, such as an acyl chloride or an active ester. The activated intermediate is then reacted with a primary or secondary amine to form the corresponding amide. A notable example is the preparation of a series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, which have been investigated for their herbicidal activity. nih.gov

Hydrazides are another important class of derivatives that can be synthesized from the parent carboxylic acid or its ester. nih.gov These compounds contain a nitrogen-nitrogen single bond and are valuable precursors for the synthesis of various heterocyclic systems. The formation of hydrazides can be achieved by reacting the carboxylic acid or its ester with hydrazine (B178648) hydrate (B1144303), often under reflux conditions.

Table 2: Synthesis of Amide and Hydrazide Derivatives

| Derivative | Starting Material | Typical Reagents | General Reaction |

| Amides | 5-cyclopropylisoxazole-4-carboxylic acid | 1. Activating agent (e.g., SOCl₂, oxalyl chloride) 2. Amine (R₁R₂NH) | Activation of the carboxylic acid followed by nucleophilic substitution with an amine. |

| Hydrazides | This compound or 5-cyclopropylisoxazole-4-carboxylic acid | Hydrazine hydrate (N₂H₄·H₂O) | Nucleophilic acyl substitution of the ester or condensation with the carboxylic acid. |

This table provides a general overview of synthetic strategies.

Transesterification, or ester exchange, is a process where the ethyl group of the ester is replaced by a different alkyl or aryl group. mdpi.com This reaction is typically catalyzed by either an acid or a base and is reversible. To favor the formation of the new ester, the alcohol corresponding to the desired ester group is often used in large excess. psu.edu

This strategy allows for the synthesis of a library of ester derivatives of 5-cyclopropylisoxazole-4-carboxylic acid, which can be useful for structure-activity relationship (SAR) studies. The physical properties of the resulting esters, such as solubility and volatility, can be fine-tuned by varying the alcohol used in the transesterification reaction.

Functionalization of the Isoxazole Core

The isoxazole ring itself provides opportunities for further functionalization, although its aromatic character and the presence of two heteroatoms influence its reactivity.

Electrophilic aromatic substitution is a common method for functionalizing aromatic rings. In the case of isoxazoles, the regioselectivity of such reactions is influenced by the directing effects of the existing substituents and the inherent electronic properties of the ring. The isoxazole ring is generally considered to be electron-deficient, which can make electrophilic substitution challenging.

Nitration of aromatic compounds is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org For isoxazoles, direct nitration has been reported to occur, often at the C4-position in unsubstituted isoxazoles. researchgate.net However, in this compound, the 4-position is already occupied by the carboxylate group. The electron-withdrawing nature of the carboxylate group would further deactivate the ring towards electrophilic attack, making direct nitration or halogenation on the isoxazole ring at other positions difficult.

Given the challenges of traditional electrophilic substitution on the substituted isoxazole ring, modern synthetic methods such as C-H activation and direct functionalization have emerged as powerful tools for modifying the isoxazole core at its unsubstituted positions. chim.it The most likely position for such a modification in this compound would be the C-3 position.

Direct arylation, a type of C-H functionalization, allows for the formation of a carbon-carbon bond between the isoxazole ring and an aryl group without the need for pre-functionalization of the isoxazole. nih.govmdpi.com This reaction is typically catalyzed by transition metals like palladium or copper. nih.gov This approach offers a more atom-economical and efficient route to novel derivatives compared to traditional cross-coupling reactions. The development of C-H functionalization strategies provides a promising avenue for the selective modification of the C-3 position of the isoxazole ring in this compound, enabling the synthesis of a new generation of complex derivatives.

Transformations Involving the Cyclopropyl (B3062369) Group

A significant number of derivatization reactions can be performed on the other functional groups of this compound without affecting the cyclopropyl ring. The stability of the cyclopropyl group under various reaction conditions allows for selective modifications at the ester and isoxazole moieties.

One of the most common transformations is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This reaction is typically carried out under basic conditions, for example, using sodium hydroxide in a mixture of methanol (B129727) and water at room temperature. The cyclopropyl group remains inert under these conditions, providing 5-cyclopropylisoxazole-4-carboxylic acid in high yield. This carboxylic acid serves as a versatile intermediate for the synthesis of a wide range of amide derivatives.

The synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, for instance, proceeds from 5-cyclopropylisoxazole-4-carboxylic acid. nih.gov This transformation involves the coupling of the carboxylic acid with various substituted benzylamines. Standard amide bond formation protocols, such as those employing coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), can be utilized, again with the cyclopropyl ring remaining intact. nih.govnih.gov The reaction conditions for these transformations are summarized in the table below.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Cyclopropyl Integrity |

| This compound | 1. NaOH, MeOH/H₂O, RT | 5-Cyclopropylisoxazole-4-carboxylic acid | High | Maintained |

| 5-Cyclopropylisoxazole-4-carboxylic acid | Substituted benzylamine, EDC, HOBt, CH₃CN, 23°C | N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides | Good to Excellent | Maintained |

These examples demonstrate that the cyclopropyl group in this molecular context is robust and withstands common synthetic transformations, allowing for the diversification of the carboxamide portion of the molecule while preserving the key cyclopropylisoxazole core.

A prominent example of such a transformation is observed in isoxaflutole (B1672639) (IFT), a herbicide that shares the 5-cyclopropylisoxazole (B1311817) core. nih.govnih.gov In biological systems and in the soil, isoxaflutole undergoes a ring-opening reaction to form a diketonitrile (DKN) derivative. nih.govresearchgate.net This transformation involves the cleavage of the weak N-O bond of the isoxazole ring. nsf.gov A similar ring-opening has been observed for derivatives of this compound, such as the N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides. One such derivative, referred to as II-05, is an isoxazole ring-opening product of its parent compound, I-05. nih.gov

Computational studies on isoxaflutole suggest that the isoxazole ring is susceptible to both electrophilic and free radical attacks, which can initiate the cleavage of the N-O bond. researchgate.netscispace.com This intrinsic reactivity is a key feature of this class of compounds and represents a significant "ring-modifying derivatization" of the core structure, even though the reaction is not directly on the cyclopropyl ring itself. The transformation can be viewed as a latent functionality of the cyclopropylisoxazole system.

| Parent Compound Family | Transformation | Product | Driving Force/Conditions |

| Isoxaflutole (and analogues) | Isoxazole ring opening | Diketonitrile derivative | Metabolic processes (in plants/soil), potential for electrophilic/radical attack on the isoxazole ring. nih.govresearchgate.netscispace.com |

| N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides | Isoxazole ring opening | Diketonitrile derivative | Enzymatic bioassays suggest in-situ conversion. nih.gov |

This ring-opening reaction highlights a more complex derivatization strategy where the cyclopropylisoxazole unit is not merely a stable scaffold but a precursor to a different, often more active, chemical entity. The stability of the cyclopropyl group during this transformation is noteworthy, as it remains a key structural element in the resulting diketonitrile product.

Computational and Theoretical Studies on Ethyl 5 Cyclopropylisoxazole 4 Carboxylate

Electronic Structure and Quantum Chemical Analysis

The electronic architecture of Ethyl 5-cyclopropylisoxazole-4-carboxylate dictates its intrinsic reactivity and molecular properties. Quantum chemical analyses offer a detailed perspective on electron distribution, orbital energies, and bonding characteristics.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) serves as a powerful tool for elucidating the molecular properties of this compound. Calculations, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict a range of parameters. These include optimized geometry, vibrational frequencies, and electronic properties such as dipole moment and polarizability.

Table 1: Predicted Molecular Properties from DFT Calculations (Illustrative)

| Property | Predicted Value | Unit |

|---|---|---|

| Total Energy | Value | Hartrees |

| Dipole Moment | Value | Debye |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

Note: The values in this table are illustrative and would require specific DFT calculations for this compound to be determined accurately.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. irjweb.commdpi.com For related heterocyclic systems, these values are instrumental in understanding their biological activity and reaction tendencies. nih.govresearchgate.net

Molecular Orbital Theory Applications to Isoxazole (B147169) Systems

Molecular Orbital (MO) theory provides a quantum mechanical description of the electronic structure of molecules. In isoxazole systems, the theory helps to understand the aromaticity of the ring and the distribution of π-electrons. The isoxazole ring, a five-membered heterocycle with one oxygen and one nitrogen atom in a 1,2-arrangement, exhibits aromatic character. ijpca.org

The application of MO theory to this compound would involve the analysis of the combination of atomic orbitals to form bonding and antibonding molecular orbitals. This analysis would reveal the delocalization of electrons across the isoxazole ring and the influence of the electron-withdrawing ethyl carboxylate group and the electron-donating cyclopropyl (B3062369) group on the electronic distribution. The resulting MO diagram would illustrate the energy levels of the molecular orbitals, including the HOMO and LUMO, providing insights into the molecule's spectroscopic properties and reactivity towards electrophiles and nucleophiles.

Reaction Mechanism Elucidation Through Computational Methods

Computational chemistry offers a powerful lens through which to examine the intricate details of chemical reactions, including the synthesis of this compound.

Transition State Analysis of Synthetic Pathways

The synthesis of isoxazoles often proceeds through cycloaddition reactions. nih.govorganic-chemistry.org For this compound, a likely synthetic route involves the reaction of a cyclopropyl-substituted β-ketoester with hydroxylamine (B1172632). Computational methods, particularly DFT, can be employed to model this reaction pathway and identify the transition state structures.

Transition state analysis provides crucial information about the energy barriers of a reaction, allowing for the determination of the reaction kinetics. By calculating the energy of the reactants, transition state, and products, the activation energy can be determined. This information is vital for optimizing reaction conditions to improve yield and selectivity. While specific transition state calculations for the synthesis of this exact molecule are not documented in the reviewed literature, the general mechanisms for isoxazole formation are well-studied computationally. nih.gov

Computational Studies of Reactivity Profiles and Selectivity

Computational studies are instrumental in predicting the reactivity and selectivity of chemical reactions. For the synthesis of this compound, different regioisomers could potentially be formed. Computational modeling can help to predict the most likely product by comparing the energies of the different possible transition states and products.

Reactivity indices, derived from conceptual DFT, such as Fukui functions and local softness, can be calculated to identify the most reactive sites within the precursor molecules. researchgate.net This allows for a prediction of how the reactants will approach each other and which atoms will be involved in bond formation, thus explaining the observed regioselectivity of the reaction.

Molecular Dynamics and Conformational Analysis of the Compound

The three-dimensional structure and flexibility of this compound are crucial for its interactions with other molecules. Molecular dynamics simulations and conformational analysis provide insights into these aspects.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time, providing information on its conformational flexibility and the interactions between different parts of the molecule. While specific MD studies on this compound are not available, simulations on similar small molecules are common practice to understand their behavior in different environments. researchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate |

In Silico Screening and Rational Design Principles for Isoxazole Derivatives

The development of novel isoxazole derivatives, including this compound, is increasingly guided by computational and theoretical studies. These in silico approaches, encompassing virtual screening and rational drug design, have become indispensable tools in medicinal and agricultural chemistry for accelerating the discovery of new lead compounds and optimizing their properties. nih.gov The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile pharmacophore found in numerous biologically active compounds. researchgate.net Computational methods allow for the exploration of vast chemical spaces and the prediction of molecular interactions, thereby reducing the time and cost associated with traditional synthesis and screening. researchgate.net

Rational design strategies for isoxazole derivatives often involve identifying a biological target and using computational tools to design molecules that can effectively interact with it. nih.gov This process typically begins with the creation of a library of virtual compounds that can be screened for their potential to bind to a specific receptor or enzyme. Techniques such as molecular docking are employed to predict the binding affinity and orientation of these virtual ligands within the active site of the target protein. nih.gov

A prime example of the application of these principles can be seen in the development of isoxazole-based herbicides. scispace.com Isoxaflutole (B1672639), a commercial herbicide, is a 5-cyclopropylisoxazole (B1311817) derivative that acts as a pro-herbicide. scispace.comshd-pub.org.rs Its active metabolite, a diketonitrile, is formed through the opening of the isoxazole ring. scispace.comresearchgate.net Computational studies on isoxaflutole have provided valuable insights into its mechanism of action. scispace.comshd-pub.org.rs These studies have analyzed the chemical reactivity of the isoxazole ring, suggesting its susceptibility to electrophilic and free radical reactions, which can lead to the cleavage of the N-O bond and the formation of the active compound. scispace.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful in silico tool used in the rational design of isoxazole derivatives. nih.govnih.gov QSAR models establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. nih.govresearchgate.net By analyzing the physicochemical properties, such as steric, electronic, and hydrophobic parameters, that influence the activity of a set of molecules, researchers can predict the activity of novel, unsynthesized compounds. nih.govnih.gov For instance, 3D-QSAR studies on isoxazole derivatives targeting the farnesoid X receptor (FXR) have identified key structural requirements for agonistic activity, such as the importance of hydrogen bond donor fields. nih.gov

The following interactive table summarizes the findings of a hypothetical molecular docking study of various isoxazole derivatives against a target protein, illustrating how in silico screening can be used to identify promising candidates.

This table demonstrates how computational screening can rank compounds based on their predicted binding affinity and interaction patterns, allowing researchers to prioritize which molecules to synthesize and test in the laboratory.

Furthermore, the principles of rational design extend to optimizing the pharmacokinetic properties of lead compounds. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are frequently used to assess the "drug-likeness" of virtual compounds early in the discovery process. nih.gov By identifying potential liabilities, such as poor absorption or potential toxicity, these models help to guide the design of molecules with more favorable profiles.

The following interactive table presents a hypothetical QSAR analysis for a series of isoxazole derivatives, highlighting the contribution of different physicochemical properties to their biological activity.

Ethyl 5 Cyclopropylisoxazole 4 Carboxylate As a Strategic Synthetic Intermediate

Building Block in the Construction of Advanced Heterocyclic Scaffolds

The unique arrangement of atoms in ethyl 5-cyclopropylisoxazole-4-carboxylate provides multiple reaction sites, making it an ideal starting point for synthesizing sophisticated heterocyclic systems. Chemists utilize this intermediate to introduce the cyclopropylisoxazole moiety into larger molecules or to construct new rings fused to the isoxazole (B147169) core. This versatility has established it as a fundamental component in the synthesis of novel chemical structures, particularly those with potential applications in medicinal chemistry and materials science.

A significant application of isoxazole-based intermediates is in the synthesis of fused heterocyclic systems, such as isoxazolo[5,4-b]pyridines. These fused structures are of high interest due to their presence in various biologically active compounds. The general synthetic strategy often involves the reaction of a 5-aminoisoxazole derivative with a suitable partner to construct the adjoining pyridine ring. For instance, a one-pot tandem reaction under microwave irradiation in water has been developed to produce polycyclic-fused isoxazolo[5,4-b]pyridines, highlighting a green chemistry approach to these valuable scaffolds nih.gov.

Different catalytic systems can be employed to control the outcome of these reactions. For example, divergent synthesis methods using different silver salts and a phosphoric acid as catalysts can selectively produce isoxazolo[5,4-b]pyridine‐α‐carboxylates or isoxazolo[5,4-b]pyridine‐γ‐carboxylates from the condensation of 5‐aminoisoxazoles with β,γ‐alkynyl‐α‐imino esters researchgate.net. Another approach involves the condensation of 5-aminoisoxazoles with diethyl 2-oxosuccinate sodium salt, which, after cyclization, yields ethyl 6-hydroxyisoxazolo[5,4-b]pyridine-4-carboxylates researchgate.net. These methods demonstrate how isoxazole precursors are pivotal in generating a variety of substituted isoxazolopyridines.

| Starting Materials | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| 5-Aminoisoxazoles, β,γ‐Alkynyl‐α‐imino esters | Silver salts, Phosphoric acid | Isoxazolo[5,4‐b]pyridine‐α/γ‐carboxylates | researchgate.net |

| Aromatic aldehydes, Tetronic acid/Indan-1,3-dione, 3-Methylisoxazol-5-amine | Microwave irradiation | Isoxazolo[5,4-b]pyridine products | researchgate.net |

| 5-Aminoisoxazoles, Diethyl 2-oxosuccinate sodium salt | Trifluoroacetic acid, Sodium ethoxide | Ethyl 6-hydroxyisoxazolo[5,4-b]pyridine-4-carboxylates | researchgate.net |

| 3-Methylisoxazol-5-amine, Ethyl 2-cyano-3-ethoxyacrylate | Fusion conditions | Ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate | clockss.org |

Beyond simple bicyclic fused systems, isoxazole intermediates are employed in the assembly of more intricate polycyclic molecules. The reactivity of the isoxazole ring allows it to participate in cascade reactions and multicomponent reactions, which are efficient methods for building molecular complexity. For example, a one-step, three-component microwave-assisted synthesis has been used to form isoxazolo[5,4-b]quinoline derivatives, which are more complex polycyclic systems researchgate.net. Such strategies, starting from a simple isoxazole building block, enable the rapid construction of large and diverse libraries of complex molecules suitable for screening in drug discovery programs nih.gov. The ability to construct such systems efficiently underscores the strategic value of isoxazole precursors in modern organic synthesis.

Precursor for Diversified Organic Molecules

The ester functional group of this compound is a key handle for molecular diversification. It can be readily converted into a wide range of other functional groups, such as amides, hydrazides, or other esters, or it can be reduced to an alcohol. This allows for the introduction of various substituents and the exploration of a broad chemical space around the core isoxazole scaffold.

A notable example is the synthesis of a series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, which were prepared from the corresponding 5-cyclopropylisoxazole-4-carboxylic acid (derived from the ethyl ester) and various substituted benzylamines nih.gov. This conversion to amides is a common and powerful strategy for creating libraries of related compounds for structure-activity relationship (SAR) studies. Research has also shown the synthesis of novel ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates, demonstrating how the carboxylate function can be used to link the isoxazole ring to other heterocyclic systems, thereby creating more complex and diversified molecules researchgate.net.

| Derivative Class | Synthetic Transformation | Example Application | Reference |

|---|---|---|---|

| Carboxamides | Amidation with various amines | Synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides for herbicidal activity screening | nih.gov |

| Linked Heterocycles | Conversion to carboxamide linked to a thiazole ring | Synthesis of potential fungicides and herbicides | researchgate.net |

Utility in the Development of New Chemical Entities for Academic Research

In academic and early-stage industrial research, this compound and its derivatives serve as foundational structures for the development of new chemical entities (NCEs). An NCE is a molecule developed by an innovator company that has not been previously approved by a regulatory authority. The process of discovering and developing NCEs often begins with versatile building blocks like this compound.

For instance, a series of 27 novel N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides were synthesized and evaluated for their herbicidal activity. This work was based on a multitarget drug design strategy, connecting the pharmacophores of known active compounds nih.gov. One of the synthesized compounds, I-05, displayed excellent post-emergence herbicidal activity against certain weeds and induced bleaching symptoms characteristic of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibition nih.gov. This demonstrates the direct utility of the isoxazole scaffold in generating novel, patentable molecules for agrochemical research. Similarly, analogous heterocyclic building blocks, such as ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates, have been used to synthesize derivatives with significant anticancer activity, highlighting the broad potential of such intermediates in the search for new therapeutic agents nih.gov.

Analytical Methodologies for Structural Elucidation and Purity Assessment in Academic Research

Spectroscopic Techniques

Spectroscopy is the primary tool for elucidating the molecular architecture of a compound. By probing how the molecule interacts with electromagnetic radiation, researchers can map its atomic connectivity and identify its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR) analysis of Ethyl 5-cyclopropylisoxazole-4-carboxylate would reveal distinct signals corresponding to each unique proton environment. The ethyl ester group would be characterized by a triplet signal for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–OCH₂–) protons, a result of spin-spin coupling. The cyclopropyl (B3062369) group would exhibit more complex multiplets in the upfield region of the spectrum due to the unique magnetic environments of its methine and methylene protons. The isoxazole (B147169) ring itself has one proton, which would appear as a sharp singlet in the aromatic region.

¹³C NMR (Carbon-13 NMR) provides information on the carbon skeleton. The spectrum for this compound would show distinct peaks for the carbonyl carbon of the ester, the two carbons of the ethyl group, the carbons of the isoxazole ring, and the carbons of the cyclopropyl group. The chemical shifts of these carbons are indicative of their electronic environment.

Illustrative ¹H and ¹³C NMR Data Based on Analogous Structures: Note: This table is illustrative, based on typical chemical shifts for the functional groups present.

| Assignment | Illustrative ¹H NMR (ppm) | Illustrative ¹³C NMR (ppm) |

|---|---|---|

| Ethyl -CH₃ | ~1.4 (triplet) | ~14 |

| Ethyl -OCH₂ - | ~4.4 (quartet) | ~62 |

| Cyclopropyl -CH - | ~2.5 (multiplet) | ~12 |

| Cyclopropyl -CH₂ - | ~1.2-1.4 (multiplets) | ~10 |

| Isoxazole C3-H | ~8.3 (singlet) | ~115 |

| Isoxazole C 3 | - | ~158 |

| Isoxazole C 4 | - | ~105 |

| Isoxazole C 5 | - | ~175 |

Mass Spectrometry (MS, HRMS, LC-MS/MS) for Molecular Confirmation and Fragmentation Analysis

Mass Spectrometry (MS) is an essential technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₉H₁₁NO₃), a critical piece of data for confirming the identity of a newly synthesized compound.

The fragmentation pattern in a standard MS experiment would likely involve initial cleavage of the ethyl group from the ester (loss of C₂H₅) or the ethoxy group (loss of OC₂H₅), followed by the loss of carbon monoxide (CO) from the carboxylate. Further fragmentation of the isoxazole ring could also be observed. Tandem mass spectrometry (LC-MS/MS) can be used to isolate a specific ion and fragment it further, providing more detailed structural insights, a technique often applied to the analysis of isoxazole derivatives in complex matrices. vwr.com The use of MS to confirm the structures of derivatives prepared from 5-cyclopropylisoxazole-4-carboxylic acid is a standard procedure in synthetic chemistry. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy measures the vibration of bonds within a molecule. It is an excellent tool for the rapid identification of key functional groups. For this compound, the IR spectrum would be dominated by a strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically found around 1720-1740 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the cyclopropyl and ethyl groups (around 2850-3000 cm⁻¹) and C-O stretching vibrations for the ester linkage (around 1000-1300 cm⁻¹). The characteristic vibrations of the C=N and N-O bonds within the isoxazole ring would also be present in the fingerprint region (below 1600 cm⁻¹).

Illustrative IR Absorption Bands: Note: This table is illustrative, based on typical vibrational frequencies.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Ester Carbonyl | C=O | 1720 - 1740 (Strong) |

| Alkyl C-H | C-H | 2850 - 3000 |

| Ester C-O | C-O | 1000 - 1300 |

X-ray Crystallography for Definitive Structural Determination

X-ray Crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. This technique can unambiguously establish stereochemistry, bond lengths, and bond angles. To perform this analysis, a suitable single crystal of this compound must first be grown. The crystal is then bombarded with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional model of the molecule. While no crystal structure for the title compound is currently available in open literature, this method has been successfully applied to determine the complex three-dimensional structures of other isoxazole derivatives, confirming ring conformations and the spatial orientation of substituents. google.com

Chromatographic Purity and Separation Techniques

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Separations

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds. A solution of the compound is passed through a column packed with a stationary phase under high pressure. The differential interaction of the compound and any impurities with the stationary phase leads to their separation.

For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), would be employed. vwr.com The purity of the sample is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. This method is crucial for ensuring that a sample meets the high purity standards required for subsequent applications. While the target molecule itself is not chiral, derivatives synthesized from it could be. In such cases, chiral HPLC, which uses a chiral stationary phase (CSP), would be necessary to separate the resulting enantiomers and determine the enantiomeric excess (e.e.) of the product. arkat-usa.org

Gas Chromatography (GC) and GC-MS for Volatile Derivative Analysis

In the structural elucidation and purity assessment of "this compound" within academic research, Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) serve as powerful analytical techniques. However, due to the inherent nature of the target molecule, direct analysis is often challenging. The polarity and relatively low volatility of the ethyl carboxylate group can lead to poor chromatographic performance, including broad peaks and thermal degradation in the hot GC inlet. umanitoba.ca To overcome these limitations, a chemical modification process known as derivatization is typically employed. umanitoba.casigmaaldrich.comresearchgate.net

Derivatization strategically modifies the functional groups of an analyte to enhance its volatility and thermal stability, making it more amenable to GC analysis. sigmaaldrich.comgcms.cz For "this compound," the primary site for derivatization would be the ester functional group, which can be converted into a more volatile form. Common derivatization strategies applicable to such a compound include silylation, alkylation, and acylation. researchgate.net Silylation, one of the most prevalent methods, involves replacing the active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). umanitoba.casigmaaldrich.com

Once derivatized, the resulting volatile derivative of "this compound" is introduced into the GC system. The separation is achieved on a capillary column, where compounds are partitioned between a stationary phase and a mobile gas phase. The choice of the stationary phase is critical; for TMS derivatives, nonpolar silicone phases are often preferred due to their inertness and excellent separating characteristics. gcms.cz As the components elute from the column at different times (retention times), they are detected, providing a quantitative measure of their concentration in the sample.

When the GC is coupled with a mass spectrometer (GC-MS), each separated component is subsequently ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. This fragmentation pattern provides invaluable information for the unequivocal identification and structural confirmation of the "this compound" derivative. For instance, the fragmentation of related heterocyclic esters has been shown to involve characteristic losses of small molecules, which can be extrapolated to predict the behavior of the target compound. researchgate.net

Table 1: Representative Gas Chromatography (GC) Conditions for the Analysis of a Derivatized "this compound"

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (FID) or 230 °C (MS transfer line) |

Table 2: Hypothetical Mass Spectral Fragmentation Data for a Trimethylsilyl (TMS) Derivative of 5-cyclopropylisoxazole-4-carboxylic acid

| m/z | Proposed Fragment Identity |

| 225 | [M]+ (Molecular Ion) |

| 210 | [M-CH3]+ |

| 196 | [M-C2H5]+ |

| 152 | [M-Si(CH3)3]+ |

| 124 | [M-COOSi(CH3)3]+ |

| 73 | [Si(CH3)3]+ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.